molecular formula C17H24N4O2 B5262406 2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5262406
M. Wt: 316.4 g/mol
InChI Key: JBIUUZBBIUFHCA-HZPDHXFCSA-N
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Description

2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a morpholine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine and morpholine rings, followed by their coupling with the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitrile group may produce primary or secondary amines .

Scientific Research Applications

2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and morpholine derivatives, such as:

Uniqueness

What sets 2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-9-13(2)19-17(14(12)10-18)21-4-3-15(16(22)11-21)20-5-7-23-8-6-20/h9,15-16,22H,3-8,11H2,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIUUZBBIUFHCA-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(C(C2)O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1C#N)N2CC[C@H]([C@@H](C2)O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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